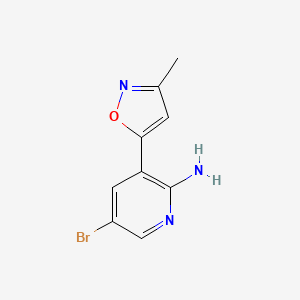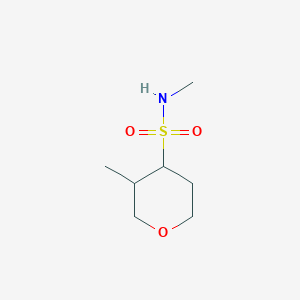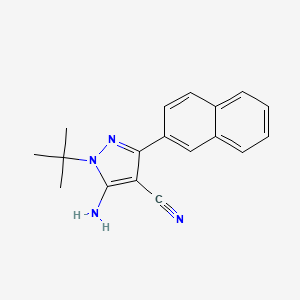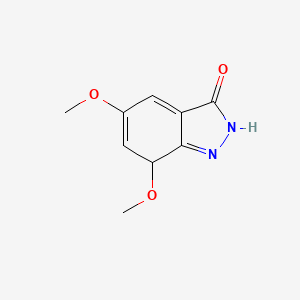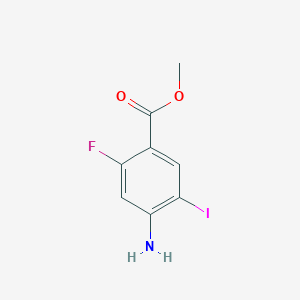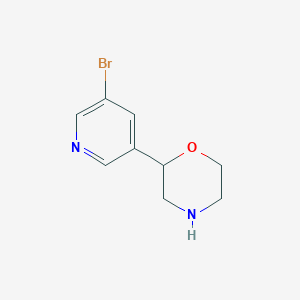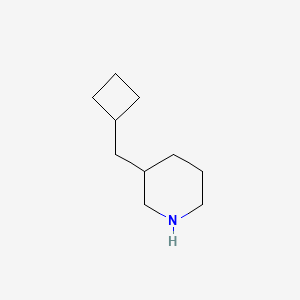
3-(Cyclobutylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclobutylmethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Métodos De Preparación
The synthesis of 3-(Cyclobutylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines .
Análisis De Reacciones Químicas
3-(Cyclobutylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and Cp*Ir complexes for cyclization reactions . The major products formed from these reactions are typically substituted piperidines, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
3-(Cyclobutylmethyl)piperidine and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex molecules. In biology and medicine, piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, antiulcer, and antimicrobial activities . These compounds are also used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 3-(Cyclobutylmethyl)piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to regulate several crucial signaling pathways, including STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD pathways . These interactions contribute to their therapeutic effects, such as anticancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
3-(Cyclobutylmethyl)piperidine is similar to other piperidine derivatives, such as pyridine, dihydropyridine, and piperidine itself. it is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties . Similar compounds include pyridine, pyrrolidine, and piperazine, which also possess significant therapeutic and synthetic applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
3-(cyclobutylmethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-3-9(4-1)7-10-5-2-6-11-8-10/h9-11H,1-8H2 |
Clave InChI |
KMGIITKVDGTLLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CC2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)

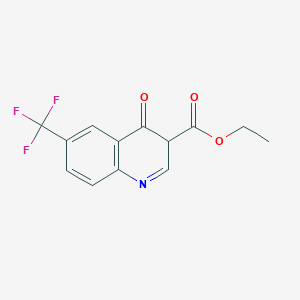
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
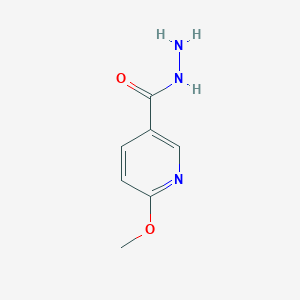
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

